1-(6-Bromopyridin-2-yl)ethanol
Overview
Description
1-(6-Bromopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6-position and an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2-pyridinemethanol, followed by the introduction of an ethanol group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 6-Bromopyridine-2-carboxylic acid.
Reduction: 1-(6-Pyridin-2-yl)ethanol.
Substitution: 1-(6-Azidopyridin-2-yl)ethanol.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)ethanol can be compared with other similar compounds such as:
1-(6-Chloropyridin-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.
1-(6-Fluoropyridin-2-yl)ethanol: Contains a fluorine atom, leading to distinct chemical properties and applications.
1-(6-Iodopyridin-2-yl)ethanol:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the pyridine scaffold in chemical research .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLKOZYBCJFJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453846 | |
Record name | 1-(6-bromopyridin-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139163-56-7 | |
Record name | 6-Bromo-α-methyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139163-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-bromopyridin-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Bromo-2-pyridinyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(6-Bromopyridin-2-yl)ethanol formation in the context of the research?
A1: The research focuses on the thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine under pressure, leading to the formation of a pyridylcarbene intermediate []. This compound is one of the products formed through the stabilization of this highly reactive carbene intermediate. This highlights the reactivity of pyridylcarbenes and their potential to undergo various reactions, leading to a diverse range of products.
Q2: What does the formation of compounds like this compound suggest about the reactivity of the pyridylcarbene intermediate?
A2: The formation of this compound, along with other products like 2-bromo-6-vinylpyridine and various cyclopropyl derivatives, suggests that the pyridylcarbene intermediate is highly reactive and can participate in a variety of reactions []. Specifically, the formation of this compound indicates the carbene intermediate's ability to react with water molecules present in the reaction environment. This highlights the potential of using these types of reactions to synthesize complex molecules containing the pyridyl moiety.
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